![molecular formula C19H25ClN2O4S B14141248 Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate CAS No. 938018-08-7](/img/structure/B14141248.png)
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a chloromethyl group, a diethoxyphenyl group, and an ethylamino group attached to the thiazole ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Chloromethyl Group: This step can be carried out using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.
Attachment of the Diethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the diethoxyphenyl group is introduced to the thiazole ring.
Formation of the Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and efficiency. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylamino group.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding methyl derivative.
Substitution: Products will vary depending on the nucleophile used but may include various substituted thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, inhibiting or activating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-(chloromethyl)thiazole-5-carboxylate: Similar structure but lacks the diethoxyphenyl group.
4-(Chloromethyl)-2-(phenylamino)thiazole: Similar structure but lacks the carboxylate ester group.
2-(3,4-Diethoxyphenyl)ethylamine: Contains the diethoxyphenyl group but lacks the thiazole ring.
Uniqueness
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the diethoxyphenyl group can enhance lipophilicity, while the thiazole ring can provide stability and facilitate interactions with biological targets.
Propriétés
Numéro CAS |
938018-08-7 |
|---|---|
Formule moléculaire |
C19H25ClN2O4S |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
ethyl 4-(chloromethyl)-2-[2-(3,4-diethoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H25ClN2O4S/c1-4-24-15-8-7-13(11-16(15)25-5-2)9-10-21-19-22-14(12-20)17(27-19)18(23)26-6-3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,22) |
Clé InChI |
IPSHSAYZVFBIIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)OCC)CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
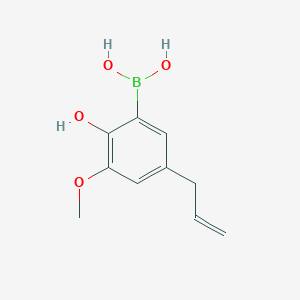
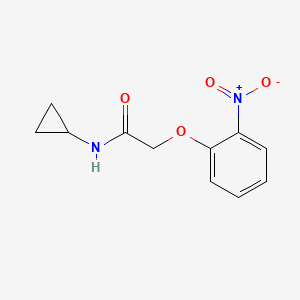
![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
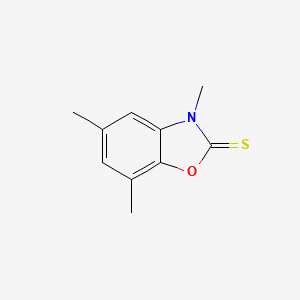
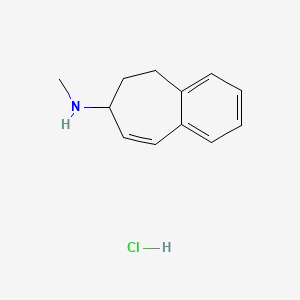
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
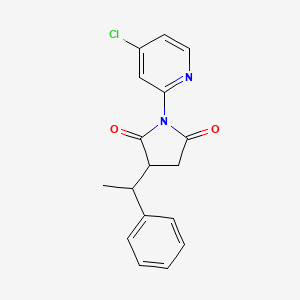
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
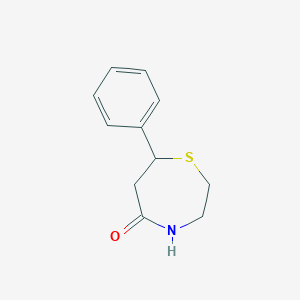
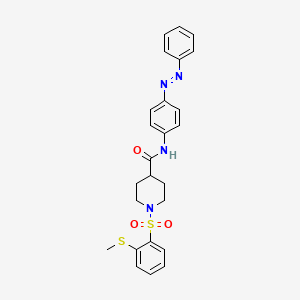

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
